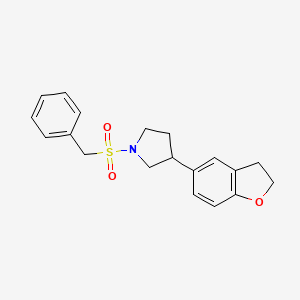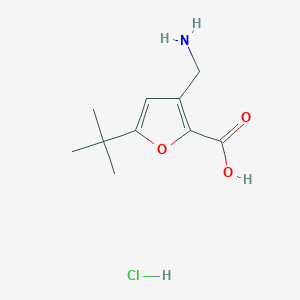
3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C10H15NO3·HCl. This compound is notable for its structural features, which include a furan ring substituted with an aminomethyl group and a tert-butyl group, making it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Furan Ring: The initial step often involves the construction of the furan ring, which can be achieved through various cyclization reactions.
Introduction of Substituents: The tert-butyl group is introduced via alkylation reactions, while the aminomethyl group can be added through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the aminomethyl group would produce primary amines.
Scientific Research Applications
3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the furan ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-Aminomethyl-5-methyl-furan-2-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.
3-Aminomethyl-5-ethyl-furan-2-carboxylic acid hydrochloride: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 3-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid hydrochloride provides steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it unique compared to its methyl and ethyl analogs, potentially offering different biological and chemical properties.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
3-(aminomethyl)-5-tert-butylfuran-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-10(2,3)7-4-6(5-11)8(14-7)9(12)13;/h4H,5,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPWPLCQJCUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
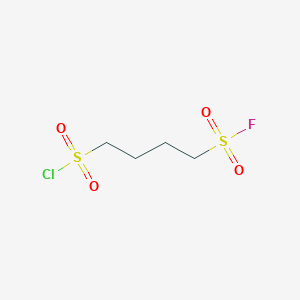
![2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydro-1H-isoindole](/img/structure/B2698639.png)
![9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/new.no-structure.jpg)
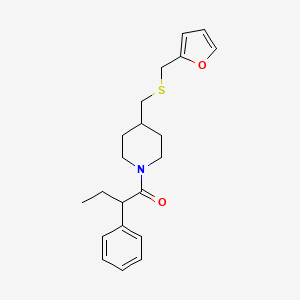
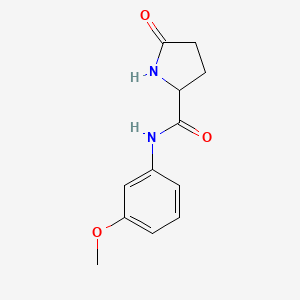
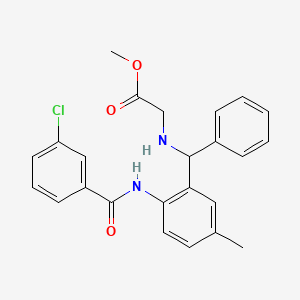
![5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2698646.png)
methanone](/img/structure/B2698647.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)
![2-cyano-N-[(furan-2-yl)methyl]-2-(4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide](/img/structure/B2698652.png)

